1-Ethoxymethyl-4-iodo-benzene
Description
1-Ethoxymethyl-4-iodo-benzene is a para-substituted benzene derivative with two functional groups: an ethoxymethyl group (-CH2-O-CH2CH3) at position 1 and an iodine atom at position 4. This compound is structurally analogous to halogenated aromatic intermediates used in pharmaceutical synthesis, agrochemicals, and materials science, where iodine’s leaving group ability and ethoxymethyl’s moderate polarity are advantageous .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
SYIHQTYTZBKJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-Ethoxymethyl-4-iodo-benzene and related compounds are summarized below:
Table 1: Structural Comparison of this compound with Analogues
| Compound Name | Substituents | CAS Number | Similarity Score* | Key Differences vs. Target Compound | Inferred Properties/Reactivity |
|---|---|---|---|---|---|
| This compound | 1: -CH2-OCH2CH3; 4: -I | - | - | Reference compound | High polarizability; reactive in coupling reactions |
| 4-Ethyl-2-iodo-1-methoxybenzene | 1: -OCH3; 2: -I; 4: -CH2CH3 | 868167-69-5 | 0.92 | Methoxy vs. ethoxymethyl; ethyl vs. iodine at para | Reduced steric bulk; altered electronic effects |
| (3-Iodo-4-methoxyphenyl)methanol | 3: -I; 4: -OCH3; -CH2OH | 53279-82-6 | 0.89 | Hydroxyl group introduces H-bonding capability | Higher polarity; potential for oxidation reactions |
| 1-Bromo-4-(methoxymethyl)benzene | 1: -CH2-OCH3; 4: -Br | - | - | Bromine (lighter halogen) vs. iodine | Lower leaving-group ability; reduced MW |
| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1: -Cl; 2: -(CH2-C6H4-OCH2CH3); 4: -I | - | - | Chlorine and benzyl group add complexity | Enhanced steric hindrance; multi-halogen effects |
*Similarity scores based on structural alignment algorithms (0–1 scale) .
Key Findings :
Halogen Effects: Iodine in this compound enhances its utility in cross-coupling reactions compared to brominated (e.g., 1-Bromo-4-(methoxymethyl)benzene) or chlorinated analogues (e.g., 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene), as iodine is a superior leaving group .
Functional Group Variations: Ethoxymethyl (-CH2-OCH2CH3) provides greater lipophilicity than methoxymethyl (-CH2-OCH3) or hydroxyl-containing groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol), impacting solubility in organic solvents . Hydroxyl groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol) increase polarity and H-bonding capacity, making such compounds more suitable for aqueous-phase reactions .
Steric and Electronic Effects :
- Bulky substituents like the benzyl group in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene may hinder reaction kinetics in sterically sensitive processes (e.g., Pd-catalyzed couplings) .
- Methoxy groups (e.g., in 4-Ethyl-2-iodo-1-methoxybenzene) exert stronger electron-donating effects compared to ethoxymethyl, altering aromatic ring reactivity toward electrophiles .
Applications :
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